2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring, a piperazine ring, and a chloro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and diethylene glycol.
Coupling of the Benzo[d][1,3]dioxole and Piperazine Rings: This step involves the reaction of the benzo[d][1,3]dioxole derivative with piperazine in the presence of a suitable catalyst.
Introduction of the Chloro-phenyl Group: The final step involves the acylation of the piperazine derivative with 4-chloro-phenylacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro-phenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
- Benzo-1,3-dioxol-5-ol acetate
Uniqueness
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCAALLUIZPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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